Product packaging for (9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) acetate(Cat. No.:CAS No. 29593-26-8)

(9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) acetate

Cat. No.: B10765363
CAS No.: 29593-26-8
M. Wt: 327.4 g/mol
InChI Key: JJGYGPZNTOPXGV-UHFFFAOYSA-N
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Description

3-Acetylmorphine (6-Acetylmorphine) is a pivotal intermediate metabolite of heroin (diacetylmorphine) and a significant analytical standard in forensic and clinical toxicology research. Its primary research value lies in its role as a specific biomarker for heroin use, as its presence in biological samples is a definitive indicator of heroin ingestion, distinguishing it from the use of legitimate pharmaceutical morphine or other opioids. 3-Acetylmorphine exerts its pharmacological effects as a potent agonist of the μ-opioid receptor (MOR), with a potency between that of its parent compound, heroin, and its primary active metabolite, morphine. This mechanism underlies its investigation in neuropharmacological studies focused on understanding the metabolism, pharmacokinetics, and neuroadaptive changes associated with opioid abuse and dependence. Researchers utilize high-purity 3-Acetylmorphine as a critical reference standard for the quantitative and qualitative analysis of illicit drug use in urine, blood, and hair samples via advanced techniques such as GC-MS and LC-MS/MS. Its application is essential for studies aimed at elucidating the complex mechanisms of opioid tolerance, addiction, and for the development of novel therapeutic and harm-reduction strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B10765363 (9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) acetate CAS No. 29593-26-8

Properties

IUPAC Name

(9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGYGPZNTOPXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2784-73-8
Record name 6-Acetylmorphine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Synthesis and Derivatization of 3 Acetylmorphine

Stereoselective Synthesis of 3-Acetylmorphine (B164165)

The stereoselective synthesis of 3-acetylmorphine is crucial as only the (-)-morphine enantiomer is biologically active. auburn.edu The synthesis leverages the rigid pentacyclic structure of morphine, which possesses five chiral centers at positions C5, C6, C9, C13, and C14, ensuring a high degree of stereoselectivity in its reactions. auburn.edu Synthetic approaches to morphine and its derivatives, including 3-acetylmorphine, have been a subject of extensive research since the first total synthesis was reported in 1952. nih.gov Advances in synthetic organic chemistry have led to various strategies for constructing the complex morphine skeleton. nih.govudel.edu

A notable approach involves a tandem radical cyclization of an aryl cyclohexenyl ether, followed by a reductive hydroamination to construct the morphine ring system. udel.edu The chirality can be introduced using a chiral cyclohexenol, derived from the CBS reduction of an enone, which then guides the stereochemical outcome of the subsequent cyclization steps. udel.edu Such methods ensure the correct stereochemistry is established, which is essential for the biological activity of the resulting morphine derivatives. auburn.eduudel.edu

Methodological Advancements in 3-Acetylmorphine Synthesis from Morphine

The synthesis of 3-acetylmorphine from morphine hinges on the selective acetylation of the phenolic hydroxyl group at the C3 position over the alcoholic hydroxyl group at the C6 position.

Selective Acetylation Techniques for 3-Acetylmorphine Production

Selective acetylation of the C3 hydroxyl group of morphine is achieved by carefully controlling the reaction conditions and the choice of acetylating agent. The phenolic hydroxyl at C3 is more acidic and reactive than the secondary alcoholic hydroxyl at C6.

One common method involves suspending morphine in a dry solvent like dichloromethane (B109758) and adding a weak base, such as triethylamine (B128534), to deprotonate the phenolic hydroxyl group. mdpi.com Subsequently, a controlled amount of an acetylating agent, like acetyl chloride, is added to the reaction mixture. mdpi.com This preferential reaction yields 3-acetylmorphine. In contrast, the synthesis of diacetylmorphine (heroin) requires more forceful conditions, typically using an excess of a strong acetylating agent like acetic anhydride (B1165640).

Recent advancements include the use of trifluoroacetic anhydride (TFAA) in acetic acid at room temperature, which can produce heroin in good yields but also results in greater quantities of 3-monoacetylmorphine and 6-monoacetylmorphine compared to the traditional acetic anhydride method. nih.gov Another technique involves enzymatic acylation, which has proven useful for the selective acetylation of various complex molecules, though non-enzymatic methods for unfunctionalized carbohydrates have also been developed using microwave assistance. nih.gov

Use of Labeled Precursors in 3-Acetylmorphine Synthesis

Isotopically labeled compounds are indispensable for quantitative analysis in biological and forensic samples using techniques like mass spectrometry. mdpi.com The synthesis of labeled 3-acetylmorphine often involves the use of labeled precursors.

For instance, [¹³C₃]-3-acetylmorphine can be synthesized from [methyl-¹³C]morphine. mdpi.com The synthesis starts with the alkylation of norcodeine with [¹³C]methyl iodide to produce [methyl-¹³C]codeine, which is then O-demethylated to yield [methyl-¹³C]morphine. mdpi.com This labeled morphine is then selectively acetylated at the C3 position using [¹³C₂]acetyl chloride in the presence of triethylamine in dichloromethane. mdpi.com The resulting [acetyl-¹³C₂-methyl-¹³C]3-acetylmorphine is, however, noted to be unstable and can decompose upon storage. mdpi.com

Exploration of 3-Acetylmorphine Derivatives and Analogs

The exploration of derivatives and analogs of 3-acetylmorphine is driven by the desire to understand structure-activity relationships and to develop compounds with improved pharmacological profiles.

Chemical Modification at the C3 Position of Morphine for 3-Acetylmorphine Analogs

The phenolic hydroxyl group at the C3 position of morphine is a key site for chemical modification. nih.gov While this group is considered important for strong binding to opioid receptors, its modification can lead to compounds with varied activities.

Esterification of the C3 hydroxyl group, as in 3-acetylmorphine, generally leads to a modest increase in activity. auburn.edu Other modifications include etherification, which tends to reduce analgesic activity, with larger ether groups resulting in lower potency. auburn.edu For example, codeine (3-methoxymorphine) is a less potent analgesic than morphine but is a useful antitussive. auburn.edu

Researchers have synthesized various C3-substituted derivatives using methods like palladium-catalyzed reactions. nih.gov For instance, the 3-furyl analog of morphine showed selectivity for μ-receptors comparable to morphine. nih.gov Additionally, 3-O-carboxyalkyl derivatives of morphine have been synthesized, providing a handle for further conjugation, which is useful for applications like immunoassays. researchgate.net

Structure-Activity Relationship Studies of 3-Acetylmorphine Derivatives

Structure-activity relationship (SAR) studies of morphine derivatives are crucial for understanding how chemical modifications influence their biological effects. The acetylation at the C3 position in 3-acetylmorphine masks the phenolic hydroxyl group, which is believed to be crucial for strong opioid receptor binding. This results in 3-acetylmorphine having a relatively weak affinity for µ-opioid receptors. wikipedia.orgcaymanchem.com

However, further modification of 3-acetylmorphine can lead to potent compounds. For example, 3-O-acetylmorphine-6-O-sulfate (M3A6S) is a potent, centrally acting morphine derivative. wikipedia.orgnih.gov Studies have shown that M3A6S exhibits a longer duration of action and greater activity compared to morphine. nih.gov This compound, along with morphine-6-O-sulfate (M6S), displays a greater affinity for mu and kappa 3 receptor sites than morphine itself. nih.gov These findings suggest that lipophilicity alone is not the sole determinant of analgesic activity in these derivatives; their altered interactions with opioid receptors play a significant role. nih.gov

The investigation of various analogs, including those with modifications at other positions of the morphine skeleton, continues to provide valuable insights into the complex SAR of this class of compounds. mdpi.comresearchgate.netnih.govyoutube.commdpi.com

Rational Design of Novel 3-Acetylmorphine Based Scaffolds

The rational design of novel therapeutic agents often employs the modification of existing bioactive molecules to enhance desired properties and reduce adverse effects. In the context of 3-acetylmorphine, which is itself a derivative of morphine, further structural modifications are guided by an understanding of its structure-activity relationships (SAR). The primary focus of such design strategies is often the 3-position, which is known to be a critical determinant of opioid receptor affinity and efficacy. auburn.edu

A key principle in the rational design of new scaffolds based on 3-acetylmorphine is the concept of bioisosterism. nih.gov Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. By replacing the acetyl group at the 3-position of 3-acetylmorphine with various bioisosteres, medicinal chemists aim to modulate the compound's interaction with opioid receptors, potentially leading to improved analgesic profiles.

Research into the modification of the 3-hydroxyl group of morphine, the precursor to 3-acetylmorphine, provides a foundation for the rational design of novel 3-acetylmorphine-based scaffolds. Studies have shown that while the 3-hydroxyl group is important for hydrogen bonding at the opioid receptor binding site, strategic substitutions can lead to compounds with altered and sometimes favorable pharmacological properties. nih.gov For instance, the replacement of the 3-hydroxyl group with an amino group (-NH2) has been explored. This modification, achieved through methods like the Buchwald-Hartwig amination, can be considered a bioisosteric replacement. nih.gov The resulting 3-aminomorphinan analogs have been shown to interact with opioid receptors, and in some cases, exhibit favorable activity profiles. nih.gov

One study reported the synthesis of a series of C3-substituted derivatives of morphine, which can be seen as analogs of modified 3-acetylmorphine scaffolds. While many substitutions at the C3 position did not lead to an improvement in potency at opioid receptors, the 3-furyl analogue demonstrated a selectivity for μ-receptors that was comparable to morphine. nih.gov This finding suggests that aromatic heterocycles can be viable bioisosteres for the 3-acetyl group, potentially modulating receptor selectivity.

The following table summarizes the opioid receptor binding affinities of some rationally designed morphine analogs with modifications at the 3-position, which serve as models for the design of novel 3-acetylmorphine based scaffolds.

CompoundR Group at 3-Positionμ Ki (nM)δ Ki (nM)κ Ki (nM)μ:δ Selectivityμ:κ Selectivity
Morphine-OH1.3210330161.5253.8
3-Aminomorphine-NH250230033004666
3-(N-Methylamino)morphine-NHMe35560005000016.9140.8
3-(N,N-Dimethylamino)morphine-NMe2230100002300043.5100
3-(N-Phenylamino)morphine-NHPh17070002400041.2141.2

Data sourced from a review on the synthesis and modification of morphine and codeine. nih.gov

The data indicates that replacing the 3-hydroxyl group of morphine (the precursor to the 3-acetyl group in 3-acetylmorphine) with different amino substituents generally leads to a decrease in affinity for all three opioid receptors compared to morphine. nih.gov However, the 3-aminomorphine analog (where R = -NH2) shows the highest affinity among the amino-substituted derivatives for the μ-receptor. nih.gov These findings are crucial for the rational design of novel 3-acetylmorphine scaffolds, as they provide insights into the types of functional groups that can be tolerated at the 3-position and how they might influence receptor binding and selectivity.

Metabolic Pathways and Biotransformation of 3 Acetylmorphine

Precursor-Product Relationships in Opioid Metabolism Involving 3-Acetylmorphine (B164165)

The presence of 3-acetylmorphine in a biological system is primarily linked to the metabolism of heroin. However, under certain conditions, it can also be formed non-enzymatically from morphine.

Heroin, chemically known as diacetylmorphine, is a prodrug that undergoes rapid metabolism in the body to exert its effects. ous-research.nonih.gov The primary metabolic pathway involves the hydrolysis of its two acetyl groups. This deacetylation process is a two-step reaction that results in the formation of two monoacetylated metabolites, 3-acetylmorphine (3-AM) and 6-acetylmorphine (B159328) (6-AM), and subsequently morphine. unodc.orgresearchgate.netresearchgate.net

The hydrolysis of heroin is catalyzed by various esterase enzymes present in the blood, liver, brain, and other tissues. ous-research.nonih.govyoutube.com Specifically, human liver carboxylesterases, hCE-1 and hCE-2, and pseudocholinesterase are known to be involved in this process. nih.gov While both 3-AM and 6-AM are formed, 6-AM is generally considered the more pharmacologically active and predominant metabolite in the initial stages of heroin metabolism. ous-research.nowikipedia.org The subsequent hydrolysis of these monoacetylated forms leads to the formation of morphine, which can then undergo further metabolism, primarily through glucuronidation. ous-research.nonih.govnih.gov

The metabolic conversion of heroin can be summarized as follows:

Heroin (Diacetylmorphine) → 6-Acetylmorphine (6-AM) + 3-Acetylmorphine (3-AM)

6-Acetylmorphine (6-AM) → Morphine

3-Acetylmorphine (3-AM) → Morphine

Interestingly, 3-acetylmorphine can also be formed through a non-enzymatic process. Research has demonstrated the in vitro formation of both 3-AM and 6-AM when morphine is incubated with acetylsalicylic acid (aspirin). oup.comnih.gov This reaction is a direct trans-esterification, where the acetyl group from aspirin (B1665792) is transferred to the hydroxyl groups of morphine. oup.com

Studies have shown that this non-enzymatic acetylation is pH-dependent, with optimal formation occurring at a pH of 4 or higher. oup.comnih.govoup.com A significant finding from these in vitro studies is the preferential formation of 3-acetylmorphine over 6-acetylmorphine. In postmortem gastric contents, the concentration of 3-AM was found to be approximately ten times higher than that of 6-AM. oup.comnih.gov This preference for the 3-position is thought to be due to steric factors. oup.com The production of 3-AM in gastric contents was also observed to be about twice as high as in deionized water, suggesting a potential influence of the matrix on the reaction. oup.comnih.gov It is important to note that no heroin was detected in these incubation studies, indicating a direct acetylation of morphine. oup.comnih.govoup.com

Table 1: In Vitro Formation of Acetylmorphine from Morphine and Aspirin

ConditionKey FindingReference
Incubation of Morphine and AspirinBoth 3-AM and 6-AM are formed non-enzymatically. oup.comnih.gov
pH DependenceOptimal formation occurs at pH ≥ 4. oup.comnih.govoup.com
Product Ratio in Gastric ContentsConcentration of 3-AM is ~10-fold higher than 6-AM. oup.comnih.gov
MechanismDirect trans-esterification from aspirin to morphine. oup.com

Biotransformation of 3-Acetylmorphine in Non-Human Biological Systems

To understand the metabolic fate of 3-acetylmorphine, researchers have utilized various non-human biological systems, including in vitro and in vivo models.

In vitro studies using animal tissues provide a controlled environment to investigate the metabolic pathways of xenobiotics. Studies on heroin metabolism in various species, including rats, dogs, and rabbits, have shown that the liver, kidney, and brain possess the enzymatic machinery to hydrolyze heroin to its metabolites. unodc.org

While specific in vitro studies focusing solely on the biotransformation of 3-acetylmorphine are less common, the extensive research on heroin metabolism provides valuable insights. It is understood that, like 6-AM, 3-AM is a substrate for esterases that hydrolyze it to morphine. unodc.org The rate of this hydrolysis can vary between different species and tissues. For instance, in vitro studies with human liver carboxylesterases have shown that hCE-2 is substantially more efficient than hCE-1 in hydrolyzing 6-monoacetylmorphine to morphine, and it is plausible that similar enzymatic preferences exist for the hydrolysis of 3-acetylmorphine. nih.gov

In vivo studies in animal models, such as rats, have been crucial in elucidating the pharmacokinetics of heroin and its metabolites. Following administration, heroin is rapidly metabolized, and its metabolites, including 3-AM, appear in the bloodstream and brain. nih.gov Although 6-AM is often considered the primary active metabolite, both monoacetylated forms are part of the metabolic cascade leading to morphine. nih.govnih.gov

Studies in freely moving rats have shown that after intravenous heroin administration, 6-AM is the predominant opioid present in both blood and brain extracellular fluid shortly after injection. nih.gov While these studies primarily focus on 6-AM and morphine, they confirm the rapid in vivo hydrolysis of the acetyl groups from the heroin molecule. The subsequent biotransformation of 3-AM in these models would follow the expected pathway of hydrolysis to morphine, which is then subject to further metabolism, such as glucuronidation. nih.govnih.gov In rats, morphine is primarily metabolized to morphine-3-glucuronide (B1234276). nih.gov

Comparative Metabolic Profiles of 3-Acetylmorphine and Other Opioid Metabolites

The metabolic profile of 3-acetylmorphine is best understood when compared to its isomer, 6-acetylmorphine, and other key opioid metabolites.

3-Acetylmorphine and 6-acetylmorphine are both intermediate metabolites in the hydrolysis of heroin to morphine. wikipedia.orgcaymanchem.com However, they exhibit different pharmacological and metabolic characteristics. 6-AM is generally considered to be more pharmacologically potent than 3-AM. wikipedia.org Metabolically, both are substrates for esterase-catalyzed hydrolysis to morphine. unodc.orgnih.gov

When compared to morphine, the metabolic profile of 3-AM is that of a precursor. Morphine itself is primarily metabolized through Phase II conjugation, specifically glucuronidation, to form morphine-3-glucuronide (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.govnih.gov This is a key difference, as 3-AM undergoes Phase I hydrolysis to become morphine before it can be glucuronidated.

The metabolic pathways of other opioids, such as codeine and oxycodone, also offer a point of comparison. Codeine is metabolized to morphine via O-demethylation by the CYP2D6 enzyme, a different pathway than the hydrolysis of 3-AM. nih.govnih.gov Oxycodone is metabolized by CYP3A4 and CYP2D6 to noroxycodone and oxymorphone, respectively. nih.govnih.gov This highlights the diversity of metabolic routes within the opioid class, with 3-acetylmorphine's metabolism being characterized by a straightforward hydrolytic conversion.

Table 2: Comparative Metabolic Pathways of Selected Opioids

CompoundPrimary Metabolic Pathway(s)Key Metabolite(s)Primary Enzyme(s) Involved
HeroinHydrolysis6-Acetylmorphine, 3-Acetylmorphine, MorphineEsterases (e.g., hCE-1, hCE-2)
3-AcetylmorphineHydrolysisMorphineEsterases
6-AcetylmorphineHydrolysisMorphineEsterases (e.g., hCE-2)
MorphineGlucuronidationMorphine-3-glucuronide, Morphine-6-glucuronideUGT2B7, UGT1A1
CodeineO-demethylationMorphineCYP2D6
OxycodoneN-demethylation, O-demethylationNoroxycodone, OxymorphoneCYP3A4, CYP2D6

Pharmacological Research on 3 Acetylmorphine at Opioid Receptors Non Human and in Vitro Focus

Ligand Binding Studies of 3-Acetylmorphine (B164165) to Opioid Receptors

Research indicates that 3-acetylmorphine possesses a notably weak affinity for the µ-opioid receptor (MOR). wikipedia.org The placement of the acetyl group at the 3-position of the morphine molecule, in contrast to the 6-position, significantly diminishes its ability to bind effectively to the MOR. This low affinity suggests that 3-AM itself is a weak ligand at this primary site of opioid action. Its role is often considered minor compared to other heroin metabolites.

When compared to its parent compound, diacetylmorphine, and its fellow metabolites, 6-acetylmorphine (B159328) (6-MAM) and morphine, 3-acetylmorphine consistently demonstrates lower binding affinity for the µ-opioid receptor. Heroin's potent effects are primarily attributed to its rapid transit across the blood-brain barrier and its subsequent, rapid deacetylation to the highly active 6-MAM. nih.gov 6-MAM and morphine are considered the principal active metabolites responsible for heroin's central nervous system effects. nih.gov

Studies using various opioid ligands in competitive binding assays have established a hierarchy of affinity for the µ-opioid receptor. While specific Ki values for 3-AM are not as commonly reported as for other opioids due to its lower activity, the collective evidence places its affinity well below that of morphine, 6-MAM, and potent synthetic opioids. For context, the binding affinities for several related and standard opioids are presented below, highlighting the general range of values observed in research.

Interactive Data Table: Comparative µ-Opioid Receptor Binding Affinities (Ki) This table presents a selection of Ki values for various opioids to provide context for receptor affinity. A lower Ki value indicates a higher binding affinity.

CompoundKi (nM)Species/System
Morphine 1.168Recombinant human µOR
6-Acetylmorphine (6-MAM) Higher than Morphine(Generally reported)
Fentanyl 1.346Recombinant human µOR
Hydromorphone 0.3654Recombinant human µOR
Oxycodone 25.87Recombinant human µOR
Data sourced from a study assessing opioid binding constants in a uniform assay system. researchgate.net

Cellular Signaling Pathways Modulated by 3-Acetylmorphine

The interaction of an opioid with its receptor initiates intracellular signaling cascades. The primary pathway involves G-protein activation, while a secondary pathway, β-arrestin recruitment, is associated with receptor desensitization and certain side effects.

Opioid receptors, including the µ-opioid receptor, are G-protein coupled receptors (GPCRs). youtube.com Agonist binding typically triggers the activation of inhibitory G-proteins (Gi/o). nih.gov Research investigating the efficacy of heroin metabolites at stimulating G-protein activation has been conducted using agonist-stimulated [³⁵S]GTPγS binding assays in rat thalamic membranes and cells expressing the cloned human µ-opioid receptor. nih.gov

These studies have shown that 6-MAM is significantly more efficacious than morphine at activating G-proteins. nih.gov While 3-AM was not the focus of these detailed efficacy studies, its weak receptor affinity strongly implies that it would be a very weak partial agonist or possess negligible efficacy in activating G-protein signaling compared to 6-MAM and morphine.

Interactive Data Table: Comparative Efficacy of Heroin Metabolites in G-Protein Activation This table illustrates the relative ability of heroin metabolites to stimulate G-protein signaling at the µ-opioid receptor.

CompoundMaximal Efficacy (% of baseline)Relative Potency
6-Acetylmorphine (6-MAM) ~180%High
Morphine ~130%Moderate
3-Acetylmorphine Low / NegligibleVery Low
Data derived from studies showing 6-MAM is more efficacious than morphine. nih.gov The value for 3-Acetylmorphine is inferred from its known low affinity. wikipedia.org

Following agonist-induced activation and phosphorylation of the µ-opioid receptor, β-arrestin proteins can be recruited to the receptor. nih.govmdpi.com This process is integral to receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. mdpi.comnih.gov

The concept of "biased agonism" describes how different ligands can stabilize receptor conformations that preferentially activate either G-protein signaling or the β-arrestin pathway. frontiersin.org Some studies have shown that certain morphine metabolites may preferentially lead to the recruitment of β-arrestin2 over G-protein activation. nih.gov However, specific research quantifying the ability of 3-acetylmorphine to induce β-arrestin recruitment is limited. Given its very low affinity and efficacy at the µ-opioid receptor, it is unlikely to be a significant recruiter of β-arrestin.

Preclinical Pharmacological Investigations of 3-Acetylmorphine

Preclinical studies in animal models are essential for characterizing the in vivo effects of a compound. Investigations into the pharmacodynamics of heroin and its metabolites in mice have provided critical insights. These studies measure effects such as antinociception (pain relief). nih.gov

Such research has consistently demonstrated that diacetylmorphine and 6-MAM are significantly more potent (3 to 10 times) and have a more rapid onset of action in centrally mediated tests than morphine. nih.gov The primary reason for this is believed to be the ability of these acetylated compounds to cross the blood-brain barrier more efficiently than morphine. nih.gov These findings support the concept that the pharmacological effects of heroin are mediated principally by its conversion to 6-MAM. nih.gov The contribution of 3-AM to these central effects is considered minimal due to its poor affinity for the µ-opioid receptor.

In Vitro Pharmacological Characterization of 3-Acetylmorphine Activity

The structural configuration of 3-acetylmorphine, specifically the presence of an acetyl group at the 3-position of the morphine molecule, is thought to be a primary determinant of its reduced binding affinity to opioid receptors. Studies on structure-activity relationships of morphine analogs have consistently shown that modifications at this 3-position tend to decrease the affinity for the mu-opioid receptor. For instance, a study examining the binding affinity of various opioids and their metabolites in rat brain homogenates found that decreasing the length of the alkyl group at the 3-position influenced the inhibition constant (Ki), with morphine exhibiting stronger binding than its 3-O-substituted counterparts like codeine and ethylmorphine. nih.gov This principle underscores the observation that 3-acetylmorphine is a less potent binder to the mu-opioid receptor compared to morphine itself. While specific Ki, EC50, and Emax values for 3-acetylmorphine are not widely reported in publicly available literature, the consensus in the scientific community is that it possesses a weak affinity for mu-opioid receptors.

In contrast, the metabolite 6-monoacetylmorphine (6-MAM), another primary metabolite of heroin, demonstrates a significantly higher efficacy at the mu-opioid receptor compared to morphine. nih.gov This highlights the critical role of the position of the acetyl group in determining the pharmacological activity of heroin metabolites.

A study investigating the in vitro formation of acetylmorphine from morphine and aspirin (B1665792) in postmortem gastric contents also identified the production of 3-acetylmorphine. This non-enzymatic formation was found to be pH-dependent, with optimal production occurring at a pH of 4 or higher. Notably, under these conditions, the formation of 3-acetylmorphine was favored over 6-acetylmorphine, potentially due to steric factors.

Interactive Data Table: Comparative Opioid Receptor Binding Affinity of Morphine and Related Compounds

Compound Receptor Binding Affinity (Ki) in nM Species
Morphine Mu 1.2 Rat
Morphine-6-glucuronide (B1233000) Mu 0.6 Rat
Codeine Mu - Rat
Ethylmorphine Mu - Rat
Hydrocodone Mu 19.8 Rat

Animal Model Studies on the Pharmacological Effects of 3-Acetylmorphine

Animal model studies are crucial for elucidating the in vivo pharmacological effects of compounds like 3-acetylmorphine and contextualizing their in vitro findings. While direct and extensive in vivo research on the antinociceptive properties of 3-acetylmorphine is limited in publicly accessible scientific literature, its role as a less active metabolite of heroin is a recurring theme.

Standard preclinical tests for assessing the analgesic effects of opioids include the hot plate test and the tail-flick test in rodents. These assays measure the animal's response latency to a thermal stimulus, providing an indication of the drug's antinociceptive potency. For instance, studies have established the dose-dependent antinociceptive effects of morphine in these models. In the hot plate test, morphine has been shown to significantly increase the latency to a painful stimulus. nih.gov Similarly, in the tail-flick test, morphine administration results in a significant prolongation of the tail-flick latency. nih.gov

One study did report on the effects of a heroin-tetanus toxoid conjugate vaccine in rats, which was found to decrease the antinociceptive potency of heroin and 6-AM in the warm-water tail-withdrawal procedure, but it did not assess the effects on 3-acetylmorphine directly. nih.gov This further highlights the research focus on 6-AM as the more pharmacologically significant metabolite in vivo.

Interactive Data Table: Representative Antinociceptive Data for Morphine in Rodent Models

Test Animal Model Morphine Dose Effect
Hot Plate Test Rat 2.6 - 4.9 mg/kg Increased response latency
Tail-Flick Test Rat 1.4 - 1.8 mg/kg Increased tail-flick latency

Note: This table provides examples of morphine's effects in common analgesic assays. Specific antinociceptive data for 3-Acetylmorphine is not available in the cited literature.

Analytical Methodologies for 3 Acetylmorphine Detection and Quantification in Research

Chromatographic Techniques for 3-Acetylmorphine (B164165) Analysis

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. In the context of 3-acetylmorphine analysis, several chromatographic methods are employed, each with its own advantages and specific applications. These methods are essential for isolating 3-AM from complex sample matrices and enabling its accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like 3-acetylmorphine. In GC-MS analysis of opioids, a derivatization step is often necessary to increase the volatility and thermal stability of the analytes. This typically involves converting hydroxyl groups to more volatile esters or ethers.

A common derivatization agent is propionic anhydride (B1165640), which converts the hydroxyl groups at the O(3) and O(6) positions of morphine and its acetylated derivatives into their respective propionyl esters. nih.gov Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for definitive identification and quantification.

Research has demonstrated the effectiveness of GC-MS for the simultaneous analysis of multiple opiates, including acetylated morphine derivatives, in various biological samples. For instance, a method has been described for the analysis of seven opiates in blood samples, with a limit of quantitation of 10 ng/mL and a limit of detection of 2 ng/mL for each opiate. nih.gov The linearity of such methods can extend to at least 2000 ng/mL. nih.gov Another study evaluated different derivatizing reagents for 6-acetylmorphine (B159328) (an isomer of 3-acetylmorphine) analysis by GC-MS and found that propionic anhydride provided accurate, precise, and sensitive results. oup.com

Table 1: Performance Characteristics of a GC-MS Method for Opiate Analysis in Blood

Parameter Value
Analytes Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone
Derivatization Propionyl esters
Linearity Up to 2000 ng/mL
Limit of Quantitation 10 ng/mL
Limit of Detection 2 ng/mL
Day-to-day Precision (at 75 & 500 ng/mL) < 10%
Extraction Efficiency 50% to 68%

Data sourced from a study on the simultaneous analysis of seven opiates in blood samples. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of many drugs, including 3-acetylmorphine, due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. In LC-MS/MS, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. The separation of analytes is based on their differential interactions with the stationary and mobile phases. The eluent from the liquid chromatograph is then introduced into the mass spectrometer for detection and quantification.

LC-MS/MS methods have been developed and validated for the simultaneous quantification of diamorphine and its major metabolites, including 6-monoacetylmorphine, in human plasma. nih.gov These methods often employ a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 analytical column. nih.gov The use of positive electrospray ionization and scheduled multiple reaction monitoring allows for a wide quantification range, typically from 1 to 1,000 ng/mL for all analytes. nih.gov

The validation of these methods demonstrates high intra-assay accuracy and precision, often with coefficients of variation between 2% and 9%. nih.gov Furthermore, LC-MS/MS methods generally exhibit high extraction recovery and negligible matrix effects. nih.gov A study detailing an LC-MS-MS method for the quantification of several opioids in neat oral fluid reported a calibration range of 0.4–150 ng/mL for 6-acetylmorphine. oup.com

Table 2: Validation Parameters of a Rapid Bioanalytical LC-MS/MS Method

Parameter Finding
Analytes Diamorphine, 6-monoacetylmorphine, morphine, morphine-3-glucuronide (B1234276), morphine-6-glucuronide (B1233000)
Sample Matrix Human plasma
Quantification Range 1-1,000 ng/mL
Mean Intra-assay Accuracy 91-106%
Intra-assay Precision (CV) 2-9%
Extraction Recovery > 87%
Matrix Effect 99-125%

Data from a study on the simultaneous quantification of diamorphine and its metabolites. nih.gov

Thin-layer chromatography (TLC) is a relatively simple, rapid, and cost-effective chromatographic technique that can be used for the separation and identification of substances. medwinpublishers.com In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, such as a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent system. The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinities for the adsorbent and the solvent.

A TLC method has been specifically developed for the analysis of O3-monoacetylmorphine in illicit heroin samples. capes.gov.br This highlights the utility of TLC in forensic analysis for the initial screening of drug samples. TLC can be a convenient and rapid method for the separation and identification of diacetylmorphine and other opium alkaloids. medwinpublishers.com However, it is important to note that TLC is generally less sensitive than instrumental techniques like GC-MS or LC-MS/MS. nih.gov One study on the utility of TLC for detecting opioids in a clinical setting found a high percentage of negative results, suggesting that more sensitive techniques are needed for confirmation. nih.gov

High-performance liquid chromatography (HPLC) is a more advanced form of liquid chromatography that uses high pressure to force the solvent through the column, resulting in faster and more efficient separations. HPLC is widely used in pharmaceutical and forensic analysis.

An HPLC method with ultraviolet detection has been developed for the simultaneous detection of heroin, 6-acetylmorphine, morphine, and other compounds in rat blood. oup.com The separation is typically performed on a C18 column with a gradient mobile phase. oup.com The calibration curves for such methods are generally linear over a wide concentration range. oup.com A specific high-pressure liquid chromatographic method has also been developed for the analysis of O3-monoacetylmorphine in illicit heroin samples, demonstrating the applicability of HPLC for the specific detection of this compound. capes.gov.br

The validation of HPLC-MS/MS methods, a combination of HPLC with mass spectrometry, has demonstrated robust and rapid assays for the quantification of morphine and its metabolites. nih.gov These methods are validated based on guidelines from bodies like the Clinical and Laboratory Standards Institute. nih.gov

Sample Preparation and Extraction Methodologies for 3-Acetylmorphine

Effective sample preparation is a critical step in the analytical workflow for the detection of 3-acetylmorphine. The goal of sample preparation is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid-phase extraction (SPE) is a widely used sample preparation technique that is particularly effective for extracting and concentrating analytes from complex liquid samples like urine and blood. In SPE, the sample is passed through a cartridge containing a solid adsorbent material. The analyte of interest is retained on the adsorbent, while interfering substances are washed away. The analyte is then eluted from the adsorbent with a small volume of a suitable solvent.

SPE is a common sample preparation step prior to both GC-MS and LC-MS analysis of opioids. nih.govnih.gov For instance, a method for the identification and quantification of morphine-3-glucuronide, codeine-6-glucuronide, ethylmorphine-6-glucuronide, and 6-acetylmorphine in human urine utilizes SPE with Oasis HLB cartridges. nih.gov Similarly, a GC-MS method for the simultaneous quantification of methadone, heroin, cocaine, and their metabolites in sweat employs Clean Screen® ZSDAU020 extraction columns for SPE. nih.gov

The choice of SPE sorbent and elution solvents is critical for achieving high recovery of the target analytes. The process typically involves conditioning the SPE column, applying the sample, washing the column to remove interferences, and finally eluting the analytes. nih.gov

Derivatization Strategies for 3-Acetylmorphine Analysis

In the analysis of 3-acetylmorphine (3-AM), particularly by gas chromatography-mass spectrometry (GC-MS), chemical derivatization is a frequently employed strategy to improve the analytical characteristics of the molecule. jfda-online.com The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, which is crucial for its passage through a GC system. obrnutafaza.hr It also serves to improve chromatographic properties, such as peak shape and resolution, and to produce characteristic mass shifts and fragmentation patterns in the mass spectrum, which enhances detection and identification. jfda-online.com

The functional groups on the 3-AM molecule, specifically the hydroxyl group at the C-6 position, are targets for derivatization. Common derivatization reactions fall into two main categories: silylation and acylation. obrnutafaza.hrpsu.edu

Silylation: This is one of the most prevalent derivatization methods in GC analysis. obrnutafaza.hr It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or a similar silyl (B83357) group. obrnutafaza.hr Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used. obrnutafaza.hrresearchgate.net The resulting silyl derivatives are more volatile, less polar, and more thermally stable than the parent compound. obrnutafaza.hr For the analysis of the closely related compound 6-acetylmorphine (6-AM), MSTFA has been shown to be an effective reagent that is easy to use and does not require an incubation step, which can be an advantage for automated sample preparation. researchgate.netoup.com This lack of a heating step also minimizes the risk of heroin decomposition into 6-AM during the procedure. researchgate.netoup.com

Acylation: This strategy involves introducing an acyl group, which can enhance volatility and improve detectivity, especially with electron capture detection when using fluorinated reagents. jfda-online.com Common acylation reagents include acid anhydrides like propionic anhydride, trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFAA). obrnutafaza.hrmdpi.com For instance, a method for the simultaneous analysis of seven opiates, including 6-AM, utilized propionic anhydride to convert hydroxyl groups into their respective propionyl esters. nih.gov The selection of the derivatizing agent can be optimized based on the desired analytical performance, derivative stability, and compatibility with other analytes in a multi-component analysis. oup.com

Interactive Table: Common Derivatizing Reagents for Opiate Analysis

Reagent ClassSpecific ReagentAbbreviationTarget Functional GroupPurpose
Silylation N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl, Carboxyl, AmineIncreases volatility and thermal stability. obrnutafaza.hr
Silylation N-methyl-N-trimethylsilyltrifluoroacetamideMSTFAHydroxyl, Carboxyl, AmineIncreases volatility; often requires no heat, preventing degradation. researchgate.netoup.com
Acylation Propionic AnhydrideHydroxylForms propionyl esters to improve chromatographic properties. nih.gov
Acylation Trifluoroacetic AnhydrideTFAAHydroxyl, AmineIncreases volatility and electron capture detection response. obrnutafaza.hrmdpi.com
Acylation Pentafluoropropionic AnhydridePFPAHydroxyl, AmineImproves chromatographic efficiency and detection. jfda-online.comoup.com
Acylation Heptafluorobutyric AnhydrideHFAAHydroxyl, AmineCreates stable derivatives with good chromatographic performance. obrnutafaza.hroup.com

Isotopic Labeling and Internal Standards in 3-Acetylmorphine Quantification

Accurate quantification of 3-acetylmorphine in complex biological matrices is critically dependent on the use of appropriate internal standards. Isotopic labeling is the benchmark technique for creating these standards. wikipedia.orgcriver.com This process involves replacing one or more atoms in the analyte molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). wikipedia.orgcriver.com The resulting isotopically labeled compound is chemically identical to the target analyte but has a higher molecular weight, making it distinguishable by mass spectrometry. criver.com

These labeled analogues, often referred to as stable isotope-labeled internal standards (SIL-IS), are added to a sample at a known concentration at the beginning of the analytical procedure. samhsa.gov Because the SIL-IS has virtually identical chemical and physical properties to the unlabeled analyte, it experiences the same effects during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatographic retention, ionization suppression or enhancement). mdpi.com By measuring the ratio of the response of the native analyte to the SIL-IS, analysts can correct for procedural variations and matrix effects, leading to highly accurate and precise quantification. mdpi.com

For the analysis of 3-AM and related opiates, deuterated standards are commonly used. For example, 6-acetylmorphine-d3 (B3182764) (6-AM-d3) and morphine-d3 are routinely employed in LC-MS/MS methods to quantify their respective unlabeled counterparts. nih.govnih.govcerilliant.com Research has also demonstrated the specific synthesis of ¹³C-labeled 3-acetylmorphine. mdpi.com In one study, [Acetyl-¹³C₂-metyl-¹³C]3-acetylmorphine was synthesized from ¹³C-labeled morphine, providing a highly specific internal standard for 3-AM quantification. mdpi.com Typically, a mass difference of at least 3 Daltons (e.g., from three deuterium atoms) is recommended to ensure clear resolution between the analyte and the internal standard in the mass spectrometer. criver.com

Interactive Table: Examples of Isotopic Internal Standards for Opiate Analysis

Labeled CompoundIsotope(s)ApplicationAnalytical Technique
6-Acetylmorphine-d3Deuterium (³H)Quantification of 6-acetylmorphine. cerilliant.comGC/MS, LC/MS
Morphine-d3Deuterium (³H)Quantification of morphine and its metabolites. nih.govnih.govnih.govLC-MS/MS
Codeine-d3Deuterium (³H)Quantification of codeine. nih.govLC-MS/MS
[Acetyl-¹³C₂-metyl-¹³C]3-acetylmorphineCarbon-13 (¹³C)Specific quantification of 3-acetylmorphine. mdpi.comMS-based methods
6-Acetylmorphine-d6Deuterium (³H)Quantification of 6-acetylmorphine. cerilliant.comGC/MS, LC/MS

Advancements in Micro-Analytical Techniques for 3-Acetylmorphine Research

Recent progress in analytical chemistry has led to the development of micro-analytical techniques that offer enhanced sensitivity, selectivity, and efficiency for the detection of trace-level compounds like 3-acetylmorphine. These advancements are particularly valuable in research settings where sample volumes may be limited.

One area of significant progress is in sample preparation. Modern microextraction techniques, such as Dispersive Liquid-Liquid MicroExtraction (DLLME), have emerged as powerful alternatives to traditional liquid-liquid or solid-phase extraction. mums.ac.ir DLLME is a miniaturized method that uses very small volumes of extraction and disperser solvents, enabling rapid and efficient extraction and preconcentration of analytes from aqueous samples, ultimately improving detection limits. mums.ac.irmdpi.com

In terms of instrumentation, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) and high-resolution accurate mass spectrometry (HRAMS) has become a cornerstone of modern bioanalysis. mums.ac.ircriver.comresearchgate.net Tandem MS provides exceptional selectivity and sensitivity by monitoring specific fragmentation transitions of the target molecule, allowing for reliable quantification even in complex matrices. samhsa.gov HRAMS offers the ability to determine the elemental composition of a molecule from its exact mass, which greatly increases confidence in compound identification. criver.commdpi.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) further enhances these systems by providing faster separations and higher resolution than conventional HPLC. mdpi.com

Furthermore, novel sensor technologies are being explored for rapid and selective detection. For example, a "turn-off" fluorescence sensor has been developed that demonstrates high sensitivity for morphine, a related compound. nih.gov This type of sensor works by exhibiting a change in its fluorescence intensity upon binding to the target analyte, and it has been shown to detect morphine with a limit of detection of 8 parts-per-billion (ppb). nih.gov Similarly, modern electroanalytical techniques are being investigated for their potential to detect opiates at extremely low concentrations, offering economic and portable solutions for analysis. researchgate.net These advancements in micro-analytical methods provide researchers with powerful tools to investigate 3-acetylmorphine with greater precision and from smaller sample quantities than ever before.

Mechanistic and Theoretical Investigations of 3 Acetylmorphine

Stereochemistry and Conformational Analysis of 3-Acetylmorphine (B164165)

The stereochemistry of 3-acetylmorphine is fundamentally derived from the rigid pentacyclic structure of its parent molecule, morphine. This structure consists of five rings, including a partially unsaturated cyclohexene (B86901) ring (B), a piperidine (B6355638) ring (D), and a dihydrofuran ether linkage (E), which lock the molecule into a specific three-dimensional arrangement. youtube.com The morphine molecule contains multiple chiral centers, resulting in a fixed absolute stereochemistry that is retained in 3-acetylmorphine. libretexts.org Stereochemistry is the study of how bonds are arranged in three-dimensional space, and for morphine and its derivatives, this arrangement is crucial to its interaction with biological targets. libretexts.orgucsd.edu

Molecular Interactions and Binding Dynamics of 3-Acetylmorphine

The molecular interactions of 3-acetylmorphine, particularly its binding to opioid receptors, are significantly influenced by the acetylation at the C-3 position. The phenolic hydroxyl group at this position on the parent morphine molecule is considered a critical pharmacophore for high-affinity binding to the µ-opioid receptor (MOR). youtube.comlboro.ac.uk Masking this hydroxyl group with an acetyl moiety, as is the case with 3-acetylmorphine, substantially diminishes its binding capacity. caymanchem.com Consequently, 3-acetylmorphine possesses a relatively weak affinity for the µ-opioid receptor. caymanchem.comwikipedia.org

Computational chemistry and molecular modeling provide powerful tools for investigating the interactions between ligands like 3-acetylmorphine and their receptors at an atomic level. cmu.educhemrxiv.org Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict the binding pose of a ligand within the receptor's active site and to analyze the stability and dynamics of the resulting complex. mdpi.comnih.govnih.gov

Molecular docking studies can simulate how 3-acetylmorphine fits into the binding pocket of the µ-opioid receptor. These models show that while the core structure may align similarly to morphine, the acetyl group at C-3 creates steric hindrance and prevents the formation of a key hydrogen bond, consistent with its observed lower binding affinity. nih.gov

Molecular dynamics simulations can further elucidate the behavior of the ligand-receptor complex over time. dovepress.com These simulations can reveal how water molecules mediate interactions and how the flexibility of both the ligand and the protein affects binding. mdpi.com For morphine derivatives, computational studies have been used to calculate properties like pKa, which determines the protonation state of the amine group—a critical factor for receptor binding. chapman.edunih.gov Altering the structure, such as through fluorination or acetylation, impacts the pKa and, consequently, the proportion of the molecule that is active at physiological pH. chapman.edunih.gov

CompoundModificationCalculated pKapKa Change Relative to Morphine
Morphine-8.00N/A
Fluoromorphine β-C1Fluorination at β-C17.83-0.17
Fluoromorphine β-C2Fluorination at β-C27.04-0.96
Fluoromorphine β-C3Fluorination at β-C35.66-2.34
Dissected Morphine (C/D rings removed)Ring Removal9.54+1.54

This table presents computationally derived pKa values for morphine and several of its modified derivatives, illustrating how structural changes influence this key chemical property. The data is adapted from molecular modeling studies. chapman.edu

Structure-activity relationship (SAR) studies of morphine analogues demonstrate the critical importance of the placement of substituent groups. researchgate.netslideshare.net The two hydroxyl groups on morphine, the phenolic -OH at C-3 and the alcoholic -OH at C-6, have vastly different roles in receptor interaction. youtube.com

C-3 Position: The phenolic hydroxyl group at C-3 is essential for high-affinity binding to the µ-opioid receptor. Its removal or modification, such as by etherification (e.g., codeine) or esterification (e.g., 3-acetylmorphine), leads to a significant reduction in binding affinity and analgesic activity. youtube.com

C-6 Position: In contrast, the alcoholic hydroxyl group at C-6 is not required for activity. Its modification can, in fact, enhance potency. Esterification of the 6-OH group, as seen in 6-acetylmorphine (B159328) (6-AM), increases lipophilicity, which facilitates passage across the blood-brain barrier, and results in a highly potent compound. youtube.com

CompoundGroup at C-3Group at C-6Relative µ-Opioid Receptor Affinity
Morphine-OH (Hydroxyl)-OH (Hydroxyl)High
3-Acetylmorphine-OCOCH₃ (Acetyl)-OH (Hydroxyl)Weak
6-Acetylmorphine-OH (Hydroxyl)-OCOCH₃ (Acetyl)High / Very High
Diacetylmorphine (Heroin)-OCOCH₃ (Acetyl)-OCOCH₃ (Acetyl)Low (acts as prodrug)

This table compares morphine and its acetylated derivatives, illustrating the structure-activity relationship based on the position of the acetyl group(s). youtube.comcaymanchem.com

Mechanistic Insights into 3-Acetylmorphine Formation (e.g., Non-Enzymatic Acetylation)

The synthesis of 3-acetylmorphine hinges on the differential chemical reactivity of the two hydroxyl groups in the morphine molecule. The C-3 hydroxyl is phenolic, making it more acidic and reactive under certain conditions than the C-6 secondary alcoholic hydroxyl. Controlled, selective synthesis of 3-acetylmorphine can be achieved by reacting morphine with one equivalent of an acetylating agent, such as acetyl chloride, in the presence of a weak base like triethylamine (B128534). The base facilitates the reaction at the more acidic C-3 position while leaving the C-6 position largely untouched.

Beyond controlled laboratory synthesis, 3-acetylmorphine can also be formed through non-enzymatic acetylation. Research has shown that both 3-acetylmorphine and 6-acetylmorphine can be formed when morphine reacts with acetylsalicylic acid (aspirin) in aqueous solutions. This reaction is a transesterification, where the acetyl group from aspirin (B1665792) is transferred to one of the hydroxyl groups on the morphine molecule. This non-enzymatic pathway is of forensic interest as it can occur in postmortem environments, complicating the interpretation of toxicological findings.

Applications of 3 Acetylmorphine in Advanced Research Models

In Vitro Cellular Models for Investigating 3-Acetylmorphine (B164165) Interactions

In vitro cellular models are essential for dissecting the molecular interactions of opioid compounds. 3-Acetylmorphine has been studied in these models to understand its engagement with opioid receptors. A key characteristic of 3-AM is its relatively weak affinity for µ-opioid receptors, which is attributed to the placement of the acetyl group at the 3-position. caymanchem.combertin-bioreagent.com This contrasts with the more active heroin metabolite, 6-monoacetylmorphine (6-MAM). caymanchem.comwikipedia.org

Research utilizing in vitro models, such as cell lines expressing specific opioid receptor subtypes (e.g., µ, delta, kappa), allows for the precise characterization of these binding affinities. nih.govpainphysicianjournal.com For example, competitive binding assays are employed where 3-AM competes with a radiolabeled ligand for receptor binding sites. Such studies help quantify its binding affinity (Ki) and efficacy compared to other opioids.

Furthermore, advanced in vitro techniques like Förster resonance energy transfer (FRET) can be used to study the recruitment of cellular proteins, such as β-arrestin, to the receptor upon ligand binding. nih.gov Studies on morphine metabolites have shown that different compounds can exhibit "biased signaling," where they preferentially activate one downstream pathway over another (e.g., G-protein signaling vs. β-arrestin pathway). nih.gov Investigating 3-AM within these systems helps to build a comprehensive picture of its specific signaling cascade, contributing to a deeper understanding of opioid receptor pharmacology.

Cellular models, including neuroblastoma/glioma hybrid cell lines like NG108-15, are also used to study the broader cellular effects of opioids, such as their impact on mitochondrial function and morphology. nih.gov While studies may focus on more prevalent opioids, the principles and methodologies are directly applicable to examining the specific effects of 3-acetylmorphine on neuronal cell health and function in a controlled environment. nih.gov

Table 1: Receptor Binding Profile of Heroin and its Metabolites

CompoundPrimary Receptor TargetRelative Affinity/Activity
Heroin (Diacetylmorphine)µ-opioid receptorMetabolized to 6-MAM and Morphine nih.gov
3-Acetylmorphine (3-AM) µ-opioid receptorWeak affinity caymanchem.combertin-bioreagent.com
6-Monoacetylmorphine (6-MAM)µ-opioid receptorActive metabolite caymanchem.comwikipedia.org
Morphineµ-opioid receptorActive metabolite caymanchem.comwikipedia.org

Use of 3-Acetylmorphine in Developing Immunological Research Tools

The development of immunological tools, such as specific antibodies, is a significant area of research. These tools are critical for creating sensitive and specific detection methods. 3-Acetylmorphine, as a small molecule, is not immunogenic on its own but can be made so through its use as a hapten. mdpi.com

To generate antibodies, a small molecule like 3-acetylmorphine must be covalently attached to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). nih.govacs.org This small molecule is referred to as a hapten, and the resulting hapten-carrier conjugate is immunogenic, capable of eliciting an immune response to produce antibodies. nih.gov

The design of the hapten is crucial because the position of attachment to the carrier protein influences the specificity of the antibodies produced. mdpi.com For instance, to generate antibodies that recognize the 3-acetyl group of 3-AM, the molecule would need to be linked to the carrier protein at a site distant from this group, such as the nitrogen at position 17 or the hydroxyl group at position 6. This ensures that the key structural features of the 3-acetylmorphine molecule are exposed to the immune system. The process involves:

Hapten Synthesis : A derivative of 3-acetylmorphine is synthesized with a linker arm at the desired attachment point.

Conjugation : The synthesized hapten is then chemically coupled to the carrier protein (e.g., KLH or BSA). nih.govacs.org

Immunization : The resulting conjugate, often mixed with an adjuvant to boost the immune response, is used to immunize an animal model (like mice or rabbits). mdpi.comnih.gov

This process leads to the production of polyclonal or monoclonal antibodies that can specifically recognize and bind to the hapten molecule, 3-acetylmorphine. nih.gov

Once antibodies specific to the 3-acetylmorphine hapten are produced, they form the basis for developing sensitive immunoassays. mdpi.com These assays are designed to detect the presence and quantity of the target molecule in various samples. The most common format is the enzyme-linked immunosorbent assay (ELISA). nih.govacs.org

A competitive ELISA is a typical approach for small molecules like 3-AM:

Plate Coating : A 3-AM-protein conjugate (often with a different protein than the one used for immunization, e.g., BSA if KLH was used for immunization) is coated onto the wells of a microtiter plate.

Competition : The test sample (potentially containing free 3-AM) is mixed with a limited amount of the specific anti-3-AM antibody and added to the well.

Binding : The free 3-AM in the sample competes with the 3-AM conjugate on the plate for binding to the antibody. Higher concentrations of 3-AM in the sample result in less antibody binding to the plate.

Detection : A secondary antibody linked to an enzyme is added, which binds to the primary antibody captured on the plate. A substrate is then added that produces a measurable colorimetric or fluorescent signal. The signal intensity is inversely proportional to the concentration of 3-AM in the sample. analyticaltoxicology.com

The development of such immunoassays requires careful optimization of reagent concentrations and incubation times to achieve high sensitivity and specificity. eurofins.com These assays serve as powerful research tools for the selective detection of 3-acetylmorphine.

Table 2: Components of a Competitive ELISA for 3-Acetylmorphine

ComponentFunctionExample
Hapten-Carrier Conjugate Coating antigen for the solid phase (plate)3-AM-BSA nih.gov
Primary Antibody Binds specifically to 3-acetylmorphineAnti-3-AM Monoclonal or Polyclonal Antibody
Sample Solution to be tested for 3-acetylmorphineResearch or forensic fluid samples
Enzyme-Linked Secondary Antibody Binds to the primary antibody and provides a signalAnti-mouse IgG-HRP
Substrate Reacts with the enzyme to produce a detectable signalTMB (3,3',5,5'-Tetramethylbenzidine)

3-Acetylmorphine as a Reference Standard in Analytical Research

In the fields of analytical chemistry, toxicology, and forensic science, the availability of pure, well-characterized reference standards is essential for accurate identification and quantification of substances. supelco.com.tw 3-Acetylmorphine is available as a certified analytical reference standard. caymanchem.combertin-bioreagent.com

This product is intended for research and forensic purposes only and is used to:

Calibrate Analytical Instruments : Instruments like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are calibrated using a known concentration of the reference standard to ensure the accuracy of quantitative measurements. nih.gov

Confirm Compound Identity : By comparing the analytical signature (e.g., retention time and mass spectrum) of a suspected substance in a sample to that of the 3-acetylmorphine reference standard, analysts can confirm its identity with a high degree of confidence. caymanchem.com

Method Development and Validation : When new analytical methods for detecting heroin metabolites are developed, the 3-acetylmorphine reference standard is used to determine the method's performance characteristics, such as limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy. mdpi.comnih.gov

Reference standards are produced by accredited manufacturers and come with a certificate of analysis detailing their purity and characterization data. supelco.com.tw The use of a 3-acetylmorphine reference standard ensures that analytical results are reliable, reproducible, and comparable between different laboratories. caymanchem.com

Q & A

Q. How can terahertz spectroscopy be optimized for field detection of 3-acetylmorphine in illicit drug mixtures?

  • Answer : Develop machine learning algorithms trained on spectral databases of 3-MAM and common cutting agents (e.g., paracetamol). Validate with principal component analysis (PCA) to differentiate overlapping absorption bands. Field trials should assess environmental interference (e.g., humidity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.